molecular formula C11H9ClO3S B2762458 Ethyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate CAS No. 1825392-01-5

Ethyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate

Cat. No. B2762458
M. Wt: 256.7
InChI Key: VVZADVLESMRACU-UHFFFAOYSA-N
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Description

Ethyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate is a chemical compound with the CAS Number: 1825392-01-5 . It has a molecular weight of 256.71 and its linear formula is C11H9ClO3S . It is a solid substance .


Molecular Structure Analysis

The molecular structure of Ethyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate is represented by the linear formula C11H9ClO3S . The compound contains an ethyl ester group attached to a benzo[b]thiophene ring, which is further substituted with a chlorine atom and a hydroxy group .


Physical And Chemical Properties Analysis

Ethyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate is a solid substance . It should be stored in a dark place, sealed in dry conditions, at a temperature of 2-8°C .

Scientific Research Applications

Synthesis and Characterization

Ethyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate, while not directly mentioned, shares structural similarities with various benzo[b]thiophene derivatives which have been extensively studied for their pharmacological properties and synthetic applications. For example, studies have demonstrated the synthesis and pharmacological evaluation of benzo[b]thiophen derivatives, focusing on their potential as pharmacologically active compounds through various substitutions and modifications to the core structure (Chapman et al., 1971). These modifications lead to the creation of compounds with varied pharmacological activities, indicating the potential of ethyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate as a precursor in drug development.

Anticancer Activity

Ethyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate derivatives have been explored for their anticancer properties. A notable study synthesized heterocycles utilizing thiophene incorporated thioureido substituent as precursors, which were then evaluated for their anticancer activity against colon HCT-116 human cancer cell lines, showing potent activity for several compounds (Abdel-Motaal et al., 2020). This underscores the significance of thiophene derivatives in the synthesis of compounds with potential anticancer applications.

Liquid Crystal Properties

The study of liquid crystalline properties of ethyl 7-hydroxycoumarin-3-carboxylate derivatives, closely related to ethyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate, revealed that these compounds exhibit mesomorphic properties, with smaller homologues displaying monotropic smectic A and higher homologues showing enantiotropic smectic A mesophase (Srinivasa et al., 2018). This suggests that modifications to the ethyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate structure could yield materials with valuable liquid crystalline properties.

Antimicrobial and Antioxidant Studies

Research on ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds, including structures similar to ethyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate, demonstrated significant antimicrobial and antioxidant activities. Compounds exhibited profound effects against various bacterial and fungal strains and showed notable antioxidant potential, highlighting the therapeutic potential of such derivatives (Raghavendra et al., 2016).

Apoptosis-Inducing Agents for Breast Cancer

A study on the synthesis and in vivo and in vitro evaluation of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives for breast cancer treatment identified several compounds with significant antiproliferative potential. These compounds induced apoptosis in MCF-7 cells, highlighting the potential of ethyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate derivatives as apoptosis-inducing agents in cancer therapy (Gad et al., 2020).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

ethyl 7-chloro-3-hydroxy-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO3S/c1-2-15-11(14)10-8(13)6-4-3-5-7(12)9(6)16-10/h3-5,13H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZADVLESMRACU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)C(=CC=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate

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